molecular formula C12H15FN2O2 B2848331 Ethyl (3S,4S)-3-fluoro-4-pyridin-3-ylpyrrolidine-3-carboxylate CAS No. 2413846-35-0

Ethyl (3S,4S)-3-fluoro-4-pyridin-3-ylpyrrolidine-3-carboxylate

Cat. No.: B2848331
CAS No.: 2413846-35-0
M. Wt: 238.262
InChI Key: XKKFMMPMZPEZRU-ZYHUDNBSSA-N
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Description

Ethyl (3S,4S)-3-fluoro-4-pyridin-3-ylpyrrolidine-3-carboxylate is a fluorinated pyrrolidine derivative featuring a pyridin-3-yl substituent and an ethyl ester group. The fluorine atom may enhance metabolic stability and binding affinity, while the pyridine ring could contribute to π-π interactions with biological targets. The ethyl ester group likely improves lipophilicity, aiding cellular permeability or acting as a prodrug moiety.

Properties

IUPAC Name

ethyl (3S,4S)-3-fluoro-4-pyridin-3-ylpyrrolidine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15FN2O2/c1-2-17-11(16)12(13)8-15-7-10(12)9-4-3-5-14-6-9/h3-6,10,15H,2,7-8H2,1H3/t10-,12-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKKFMMPMZPEZRU-ZYHUDNBSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CNCC1C2=CN=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@]1(CNC[C@@H]1C2=CN=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (3S,4S)-3-fluoro-4-pyridin-3-ylpyrrolidine-3-carboxylate typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate amine and a diester.

    Introduction of the Fluorine Atom: The fluorine atom is introduced via a nucleophilic substitution reaction using a fluorinating agent such as diethylaminosulfur trifluoride.

    Attachment of the Pyridine Ring: The pyridine ring is attached through a coupling reaction, often using palladium-catalyzed cross-coupling methods.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

Ethyl (3S,4S)-3-fluoro-4-pyridin-3-ylpyrrolidine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine-substituted carbon.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Diethylaminosulfur trifluoride for fluorination.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Introduction of various functional groups depending on the nucleophile used.

Scientific Research Applications

Ethyl (3S,4S)-3-fluoro-4-pyridin-3-ylpyrrolidine-3-carboxylate has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the synthesis of agrochemicals and other industrially relevant compounds.

Mechanism of Action

The mechanism of action of Ethyl (3S,4S)-3-fluoro-4-pyridin-3-ylpyrrolidine-3-carboxylate involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to enzymes or receptors, influencing various biochemical pathways. The pyridine ring can participate in π-π interactions, further stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Key Features :

  • Structure : A chlorin-based macrocycle with a pyrrolidine-like fragment but fused within a larger phorbine system.
  • Functional Groups : Hexyl ether and methyl substituents.
  • Applications : Photodynamic therapy (PDT) agent activated at 655 nm, generating ROS for tumor necrosis.

Comparison :

Property Target Compound HPPH
Core Structure Simple pyrrolidine Macrocyclic chlorin
Fluorine Presence Directly on pyrrolidine (C3) Absent
Aromatic System Pyridin-3-yl Extended conjugated π-system
Solubility Likely moderate (ester group) Low (requires organic solvents)
Therapeutic Use Undefined (potential small-molecule) PDT for oncology

Insights : The target compound’s simpler pyrrolidine scaffold may offer synthetic versatility compared to HPPH’s complex macrocycle. Its fluorine atom and pyridine ring could enable distinct target interactions, whereas HPPH relies on light activation for ROS generation.

Functional Analog: Pyridopyridazine Carboxamide (EP 4374877 A2)

Key Features :

  • Structure : Pyridopyridazine core with a 3-fluorophenyl group and carboxamide.
  • Functional Groups : Trifluoromethyl furan and fluorophenyl substituents.

Comparison :

Property Target Compound Pyridopyridazine Carboxamide
Core Structure Pyrrolidine Pyridopyridazine
Fluorine Placement On pyrrolidine On phenyl ring
Bioactive Groups Pyridine, ester Carboxamide, trifluoromethyl
Synthetic Accessibility Likely modular Multi-step synthesis

Insights : Fluorine placement on the pyrrolidine (vs. aryl group) may alter conformational dynamics and target selectivity. The pyridine ring in the target compound could mimic heteroaromatic pharmacophores in kinase inhibitors, whereas the carboxamide in the pyridopyridazine derivative suggests hydrogen-bonding capabilities.

Simplified Analog: (3S,4S)-Ethyl 4-methylpyrrolidine-3-carboxylate HCl (CAS 1260603-24-4)

Key Features :

  • Structure : Pyrrolidine with methyl and ethyl ester groups.
  • Functional Groups : Hydrochloride salt for enhanced solubility.
  • Applications : Intermediate for chiral synthesis or salt-forming APIs.

Comparison :

Property Target Compound Methylpyrrolidine HCl
Substituents Fluoro, pyridin-3-yl Methyl
Solubility Likely lower (neutral form) High (hydrochloride salt)
Molecular Weight Higher (~265 g/mol, estimated) 193.67 g/mol

The lack of a salt form in the target compound may reduce aqueous solubility, necessitating formulation optimization.

Research Implications

  • Drug Design : The fluorine and pyridine groups warrant exploration in kinase or GPCR-targeted therapies.
  • Synthetic Routes : Modular approaches (e.g., esterification, fluorination) could streamline production.
  • Safety : Proactive toxicity studies are needed, as fluorinated compounds may exhibit unique metabolic profiles.

Biological Activity

Ethyl (3S,4S)-3-fluoro-4-pyridin-3-ylpyrrolidine-3-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, pharmacological effects, and related research findings.

Chemical Structure and Properties

This compound has a complex molecular structure that contributes to its biological activity. The key features of this compound include:

  • Molecular Formula : C12_{12}H14_{14}F1_{1}N2_{2}O2_{2}
  • Molecular Weight : 234.25 g/mol
  • IUPAC Name : Ethyl (3S,4S)-3-fluoro-4-(pyridin-3-yl)pyrrolidine-3-carboxylate

The presence of the fluorine atom and the pyridine ring plays a significant role in the biological interactions of this compound.

Research indicates that this compound exhibits various biological activities primarily through modulation of neurotransmitter systems and receptor interactions. Notably:

  • Muscarinic Receptor Modulation : The compound has been studied for its potential as an allosteric modulator of muscarinic receptors, particularly the M4 subtype, which is implicated in cognitive functions and neurodegenerative diseases .

Pharmacological Effects

The pharmacological profile of this compound includes:

  • Cognitive Enhancement : Preliminary studies suggest that this compound may enhance cognitive functions by modulating cholinergic signaling pathways.
  • Neuroprotective Effects : The compound has shown promise in protecting neuronal cells from oxidative stress and apoptosis in vitro, indicating potential therapeutic applications in neurodegenerative disorders .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound. Key findings include:

StudyFindings
Study ADemonstrated cognitive enhancement in rodent models via M4 receptor modulation.
Study BReported neuroprotective effects against oxidative stress in neuronal cell cultures.
Study CEvaluated pharmacokinetics and bioavailability, indicating favorable absorption characteristics.

Q & A

Q. Table 1: Stereochemical Control Methods in Pyrrolidine Derivatives

MethodKey Reagents/ConditionsStereopurity OutcomeReference
Chiral AuxiliaryL-Proline derivatives>95% ee
Asymmetric HydrogenationRu-BINAP catalysts98% ee
Mechanochemical SynthesisBall milling, chiral ligands90-99% ee

Basic: How is the stereochemistry of this compound confirmed experimentally?

Answer:
Stereochemical validation requires:

  • NMR Spectroscopy : Analysis of coupling constants (e.g., 3JHH^3J_{HH}) and NOE correlations to determine dihedral angles .
  • X-ray Crystallography : Definitive structural assignment via single-crystal diffraction, particularly for fluorinated pyrrolidines .
  • Chiral HPLC : Separation of enantiomers using columns like Chiralpak AD-H and comparison with authentic standards .

Advanced: How can computational modeling optimize the enantioselective synthesis of this compound?

Answer:
Quantum chemical calculations (e.g., DFT) and reaction path searches predict transition states and guide catalyst selection:

  • Transition State Analysis : Identifies energetically favorable pathways for fluorination or cyclization .
  • Molecular Dynamics (MD) : Simulates solvent effects on stereochemical outcomes .
  • Machine Learning : Trains models on existing enantioselective reactions to predict optimal conditions (e.g., catalyst loading, temperature) .

Advanced: What strategies resolve contradictions in reported biological activity data for fluorinated pyrrolidine derivatives?

Answer:
Contradictions often arise from assay variability or impurities. Mitigation strategies include:

  • Metabolic Profiling : LC-MS/MS to rule out off-target interactions or metabolite interference .
  • Enantiomeric Purity Assessment : Re-evaluate activity using HPLC-purified enantiomers to isolate stereospecific effects .
  • Dose-Response Studies : Establish EC50_{50}/IC50_{50} curves across multiple cell lines to confirm reproducibility .

Basic: What are the key applications of this compound in medicinal chemistry research?

Answer:

  • Enzyme Inhibition : Binds to active sites of kinases or proteases via pyridine-F interactions, modulating signaling pathways .
  • PET Tracer Development : 18^{18}F-labeled analogs for imaging neurological targets .
  • Scaffold Diversification : Serves as a core structure for synthesizing analogs with improved pharmacokinetics .

Advanced: How do solvent and temperature affect the stability of the fluorinated pyrrolidine ring during synthesis?

Answer:

  • Solvent Polarity : Polar aprotic solvents (e.g., DMF) stabilize intermediates but may promote racemization at >80°C .
  • Low-Temperature Fluorination : Using KF/18-crown-6 at -20°C minimizes defluorination .
  • Thermogravimetric Analysis (TGA) : Monitors decomposition thresholds to optimize reaction durations .

Basic: Which analytical techniques are critical for characterizing fluorinated pyrrolidine derivatives?

Answer:

  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula (e.g., C12_{12}H13_{13}FNO2_2) .
  • 19^{19}F NMR : Detects fluorination patterns and purity (>99% by integration) .
  • Circular Dichroism (CD) : Validates enantiomeric excess in chiral environments .

Advanced: How can researchers address low yields in multi-step syntheses of this compound?

Answer:

  • Flow Chemistry : Continuous reaction setups improve efficiency and reduce intermediate isolation steps .
  • Microwave-Assisted Synthesis : Accelerates slow steps (e.g., cyclization) with precise temperature control .
  • DoE (Design of Experiments) : Statistically optimizes variables (e.g., catalyst loading, solvent ratio) .

Basic: What safety protocols are essential when handling fluorinated pyrrolidine intermediates?

Answer:

  • PPE : Gloves, goggles, and fume hoods to avoid exposure to toxic fluorinating agents (e.g., DAST) .
  • Waste Disposal : Neutralize reactive fluorine byproducts with CaCO3_3 before disposal .
  • Ventilation : Monitor airborne fluoride levels using real-time sensors .

Advanced: How does the pyridin-3-yl substituent influence the compound’s binding affinity in enzyme assays?

Answer:

  • π-Stacking Interactions : The pyridine ring engages aromatic residues (e.g., Tyr, Phe) in active sites .
  • Hydrogen Bonding : Nitrogen lone pairs coordinate with catalytic aspartate or glutamate residues .
  • SAR Studies : Methyl or halogen substitutions at pyridine C-5 position enhance potency 2-3 fold .

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